molecular formula C17H19BrN2O3 B4328690 ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE

ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE

Cat. No.: B4328690
M. Wt: 379.2 g/mol
InChI Key: OROIOIPZEJZPSI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the formation of the spiro compound through a cyclization reaction. The bromination step is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its biological activity to understand its potential effects on various biological pathways.

    Industrial Applications: It can be used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism by which ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5'-bromo-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c1-2-23-15(21)11-9-17(20-7-3-4-14(11)20)12-8-10(18)5-6-13(12)19-16(17)22/h5-6,8,11,14H,2-4,7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROIOIPZEJZPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C3=C(C=CC(=C3)Br)NC2=O)N4C1CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 2
ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 3
ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 4
ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 5
ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Reactant of Route 6
ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE

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